molecular formula C9H9F3N4O B2997942 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one CAS No. 1494576-18-9

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one

Cat. No. B2997942
M. Wt: 246.193
InChI Key: DZNPGFIGBVWWAB-UHFFFAOYSA-N
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Description

This compound is also known as Sitagliptin . It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor .


Synthesis Analysis

The synthesis of this compound involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After reaction, filtering, washing and concentrating are performed . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .


Molecular Structure Analysis

The molecular structure of this compound can be found in various sources . The empirical formula is C16H15F6N5O and the molecular weight is 407.31 .


Chemical Reactions Analysis

In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of chemicals that have been synthesized for their potential biological activities. For instance, the synthesis and antimicrobial activity of new pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties and various [1,2,4]triazolo[3,4-c][1,2,4]triazino derivatives, have been extensively studied. These compounds have shown significant activity against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi, highlighting their potential as antimicrobial agents (Hassan, 2013).

Antimicrobial Applications

Research on heterocyclic compounds, including those with a [1,2,4]triazolo[1,5-c]pyrimidine scaffold, has demonstrated their antimicrobial properties. Novel compounds synthesized through the reaction of amino derivatives with various reagents have been tested for their antimicrobial efficacy, offering new avenues for the development of antimicrobial agents (El-Agrody et al., 2001).

Biocatalytic Reduction for Drug Synthesis

The compound has also been involved in the biocatalytic reduction processes, serving as an intermediate in the synthesis of pharmaceuticals. A notable example is its role in the enantioselective production of a chiral intermediate of the anti-diabetic drug sitagliptin, facilitated by a novel isolate of Pseudomonas pseudoalcaligenes. This biocatalytic process offers a green and efficient method for producing high-purity chiral intermediates, essential for the pharmaceutical industry (Wei et al., 2016).

Chemical Synthesis and Reactivity

The compound is part of research focusing on the microwave-assisted synthesis of fused heterocycles, incorporating the trifluoromethyl moiety. Such synthetic methodologies are pivotal for developing novel compounds with potential biological activities, expanding the chemical space available for drug discovery and other applications (Shaaban, 2008).

Future Directions

Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O/c1-2-7(17)15-3-4-16-6(5-15)13-14-8(16)9(10,11)12/h2H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNPGFIGBVWWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one

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